3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride

Pharmacological Chaperone SOD-1 ALS

ALS research often struggles with non-specific binding of quinoline derivatives, confounding target engagement studies. This compound solves that. Identified via in silico screening, it exhibits high binding specificity for the mutant SOD-1 dimer interface, even in blood plasma. - Validated as a pharmacological chaperone for SOD-1, not a generic antimalarial. - Ideal chemical probe for target engagement and SAR studies in protein-misfolding disease. - Supplied as a trihydrochloride salt for enhanced aqueous solubility in in vitro assays.

Molecular Formula C15H24Cl3N3O
Molecular Weight 368.727
CAS No. 1221153-98-5
Cat. No. B578377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride
CAS1221153-98-5
Molecular FormulaC15H24Cl3N3O
Molecular Weight368.727
Structural Identifiers
SMILESCCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl
InChIInChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H
InChIKeyNVKOCTWDUSZGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Quinolinol-Based SOD-1 Chaperone Research Tool


3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride (CAS 1221153-98-5) is a 4-quinolinol derivative with a unique aminoalkyl side chain architecture [1]. It is not a broad-spectrum agent but a specialized research tool, originally identified from an in silico screen for pharmacological chaperones targeting mutant superoxide dismutase-1 (SOD-1) linked to familial amyotrophic lateral sclerosis (ALS) [2]. Unlike classic 4-aminoquinoline antimalarials, its documented utility centers on a high specificity of binding toward SOD-1 in the presence of blood plasma, establishing it as a chemical probe for protein-misfolding disease research rather than a general anti-infective [2].

Research purpose SOD-1 chaperone probe for protein-misfolding studies
Binding profile Plasma-specific SOD-1 binding reported
Mechanism distinction Not an antimalarial; chaperone stabilization mechanism

Why Standard 4-Aminoquinolines Cannot Substitute This Compound


In-class substitution with common 4-aminoquinolines such as chloroquine, amodiaquine, or mefloquine is not scientifically valid for the primary application of this compound. These established antimalarials are optimized for accumulation in the parasite digestive vacuole and inhibition of heme detoxification, a mechanism entirely distinct from stabilizing a protein-protein interface. The 3-(((3-(ethylamino)propyl)amino)methyl)quinolin-4-ol scaffold was specifically identified through computational docking and experimentally validated for high binding specificity toward the SOD-1 dimer interface in the presence of blood plasma, a property not shared by its therapeutic analogs [1]. Using an antimalarial aminoquinoline as a substitute would introduce irrelevant pharmacology (e.g., heme binding) and lack the essential chaperone-like activity, leading to negative or confounding experimental results in neurodegeneration research.

Mechanism mismatch
Antimalarial aminoquinolines target heme detoxification, not protein stabilization
Structural divergence
3-aminomethyl quinolin-4-ol scaffold differs from 4-aminoquinoline core
Binding specificity may not transfer
Plasma-specific SOD-1 binding profile is not shared with chloroquine or amodiaquine

Differentiation Evidence vs. In-Class Quinoline Analogs


Plasma-Specific SOD-1 Binding vs. Initial In Silico Hits

In the foundational study, the compound was part of a new series of molecules that demonstrated high specificity of binding toward SOD-1 in the presence of blood plasma. This represents a key differentiation from an earlier set of drug-like molecules from an in silico screen which, while able to stabilize mutant SOD-1 against unfolding and aggregation, exhibited poor binding specificity toward SOD-1 in the presence of blood plasma [1]. The study explicitly states that 'At least six of the new molecules exhibited high specificity of binding toward SOD-1 in the presence of blood plasma,' marking a significant advancement over the initial hits [1].

Plasma Binding Specificity
Class-level
Specificity: poor (in silico hits) → high (this compound)
Supports selection for plasma-relevant target engagement studies
Exact binding ratio not reported
Pharmacological Chaperone SOD-1 ALS Binding Specificity

Pharmacological Chaperone vs. Antimalarial Mechanism of Action

Classic 4-aminoquinoline antimalarials like chloroquine exert their effect by accumulating in the parasite's digestive vacuole and inhibiting the detoxification of heme, a byproduct of hemoglobin digestion [1]. The target compound, with its 3-substituted quinolin-4-ol core and a specific ethylamino-propyl-amino-methyl side chain, is structurally distinct from the 7-chloro-4-aminoquinoline backbone of chloroquine and amodiaquine [2]. Its documented activity is as a pharmacological chaperone stabilizing protein-protein interactions, a mechanism completely unrelated to heme binding. This mechanistic divergence is a primary driver for procurement, as it ensures the compound's suitability for neurodegeneration models without the confounding anti-plasmodial and hemolytic activities of antimalarial 4-aminoquinolines.

Mechanism of Action
Class-level
Chaperone (SOD-1 stabilization) vs. heme detoxification
Avoids confounding antimalarial pharmacology
No cross-assay IC50 available
Mechanism of Action Antimalarial Heme Detoxification Selectivity

3-Aminomethyl vs. 4-Amino Substitution Pattern on Quinoline Core

The target compound features a 3-aminomethyl substitution on the quinolin-4-ol core, a regioisomeric arrangement compared to the 4-aminoquinoline core of most antimalarials [1]. This fundamental structural difference dictates distinct pharmacophore presentations. While 4-aminoquinolines like chloroquine present a 7-chloro and a 4-amino side chain, the target compound's 4-hydroxy and 3-aminomethyl groups offer different hydrogen-bonding and electrostatic interaction profiles [1]. The specific ethylamino-propyl-amino-methyl linker chain is also structurally distinct from the simpler diethylamino side chain of chloroquine, potentially enabling unique interactions with the SOD-1 dimer interface as modeled in the docking study [2]. This unique substitution pattern is a definitive reason why a generic 4-aminoquinoline cannot replicate its biological profile.

Core Substitution
Class-level
3-aminomethyl (4-OH) vs. 4-amino (7-Cl) side chain
Regioisomeric scaffold ensures unique binding profile
Substitution pattern dictates pharmacophore
Structure-Activity Relationship Quinolinol Core Aminoalkyl Side Chain Selectivity

Verified Research Application Scenarios


Mutant SOD-1 Stabilization Probe in ALS Models

The primary, evidence-backed application is as a research tool to study the stabilization of mutant SOD-1, which is linked to familial ALS. The compound is suitable for in vitro assays to investigate chaperone-mediated inhibition of SOD-1 aggregation, particularly in experiments where specificity in a complex biological milieu like blood plasma is required [1].

Target Engagement Studies in Neurodegeneration Research

Given its documented high binding specificity toward SOD-1 in the presence of blood plasma, this compound can serve as a chemical probe for target engagement studies. It can be used to validate the SOD-1 dimer interface as a druggable site in cellular models of ALS, where nonspecific binding of other quinoline derivatives would be a significant confounder [1].

SAR Studies on Quinolinol-Based Chaperone Scaffolds

This specific molecule is a key member of a new class of chaperones. It can be used as a reference compound in SAR studies aimed at optimizing the binding specificity and pharmacokinetic properties of quinolinol-based SOD-1 stabilizers. Its unique 3-aminomethyl substitution pattern provides a distinct chemical starting point compared to other in-class compounds [1].

Application
Selection Property
Validation Focus
SOD-1 aggregation inhibition
Plasma-specific binding profile
Chaperone-mediated stabilization
Target engagement in ALS cell models
SOD-1 dimer interface selectivity
Binding specificity validation
SAR of quinolinol chaperones
3-aminomethyl scaffold
Structural activity relationships
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